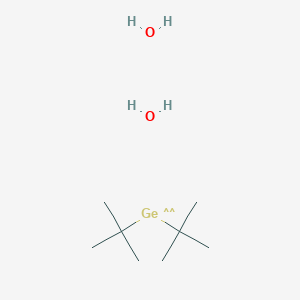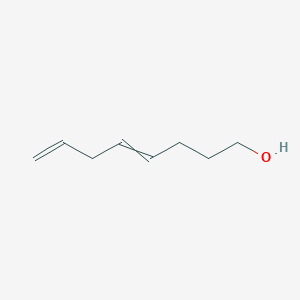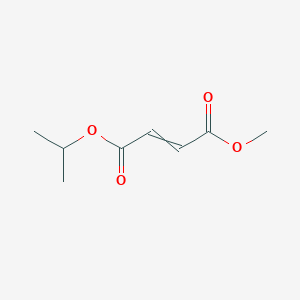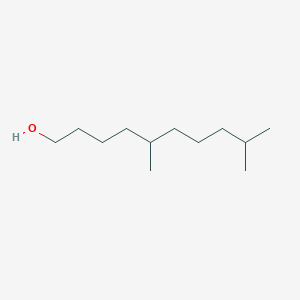
Di-tert-butyl-lambda~2~-germane--water (1/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-tert-butyl-lambda~2~-germane–water (1/2) is a chemical compound that consists of a germanium atom bonded to two tert-butyl groups and a water molecule in a 1:2 ratio
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl-lambda~2~-germane–water (1/2) typically involves the reaction of germanium tetrachloride with tert-butyl lithium in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition. The resulting di-tert-butyl-germane is then hydrolyzed with water to form the final compound.
Industrial Production Methods
Industrial production of di-tert-butyl-lambda~2~-germane–water (1/2) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
Di-tert-butyl-lambda~2~-germane–water (1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and tert-butyl alcohol.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst and elevated temperatures.
Major Products
Oxidation: Germanium dioxide and tert-butyl alcohol.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various alkyl or aryl germanium compounds.
科学的研究の応用
Di-tert-butyl-lambda~2~-germane–water (1/2) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other germanium-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of semiconductors and other electronic materials.
作用機序
The mechanism of action of di-tert-butyl-lambda~2~-germane–water (1/2) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent bonding.
類似化合物との比較
Similar Compounds
Di-tert-butyl-germane: Lacks the water molecule and has different reactivity.
Tetra-tert-butyl-germane: Contains four tert-butyl groups and exhibits different chemical properties.
Germanium tetrachloride: A precursor for the synthesis of di-tert-butyl-lambda~2~-germane–water (1/2).
Uniqueness
Di-tert-butyl-lambda~2~-germane–water (1/2) is unique due to its specific structure and the presence of both tert-butyl groups and a water molecule. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
85906-63-4 |
|---|---|
分子式 |
C8H22GeO2 |
分子量 |
222.89 g/mol |
InChI |
InChI=1S/C8H18Ge.2H2O/c1-7(2,3)9-8(4,5)6;;/h1-6H3;2*1H2 |
InChIキー |
FVFIYXWRPJSUAR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Ge]C(C)(C)C.O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-Dichloro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B14419896.png)

![1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene](/img/structure/B14419905.png)


![1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea](/img/structure/B14419919.png)
![1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline](/img/structure/B14419921.png)
![Benzoic acid, 2-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(1-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]amino]-1,3,5-triazin-2-yl]amino]-5-sulfo-(sodium salt](/img/structure/B14419927.png)

![1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene](/img/structure/B14419937.png)

![1-[4-Nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14419955.png)

